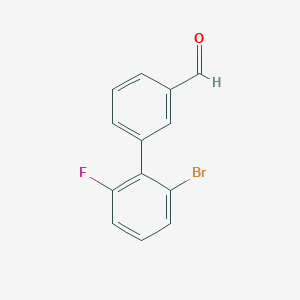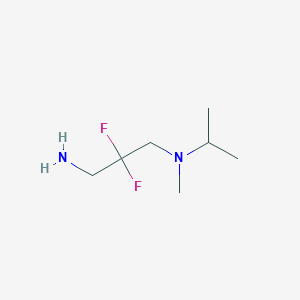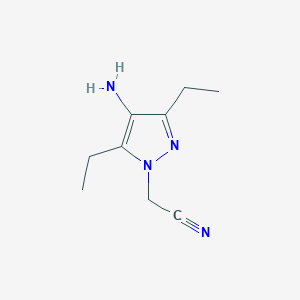
3-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentane is an organic compound characterized by the presence of a bromine atom, two fluorine atoms, and a cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentane typically involves the reaction of 3-bromo-2-methylpropene with 1,1-difluorocyclopentane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and isolation of the final product to ensure it meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The double bond in the 3-bromo-2-methylpropyl group can participate in addition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and catalysts. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups, while oxidation and reduction reactions may produce various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
3-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentane exerts its effects involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound may play a crucial role in its reactivity and interactions with other molecules. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-methylpropene: A related compound with a similar structure but without the cyclopentane ring and fluorine atoms.
3-Bromo-2-methylpropyl acetate: Another similar compound with an acetate group instead of the difluorocyclopentane ring.
Uniqueness
3-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentane is unique due to the presence of both bromine and fluorine atoms, as well as the cyclopentane ring
Propriétés
Formule moléculaire |
C9H15BrF2 |
|---|---|
Poids moléculaire |
241.12 g/mol |
Nom IUPAC |
3-(3-bromo-2-methylpropyl)-1,1-difluorocyclopentane |
InChI |
InChI=1S/C9H15BrF2/c1-7(6-10)4-8-2-3-9(11,12)5-8/h7-8H,2-6H2,1H3 |
Clé InChI |
YIHLOMZQYDPSHK-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1CCC(C1)(F)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-1-[1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13182773.png)

![3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzene-1-carbothioamide](/img/structure/B13182783.png)
![5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]](/img/structure/B13182799.png)
![1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13182802.png)
![N-[(Azepan-2-yl)methyl]methanesulfonamide](/img/structure/B13182807.png)

![8-(4-Chlorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13182818.png)




![2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13182842.png)

